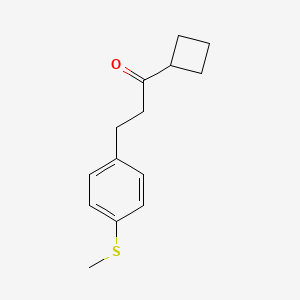

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

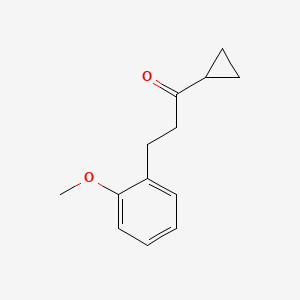

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is a chemical compound with the CAS Number: 898781-89-0 . It has a molecular weight of 234.36 and its IUPAC name is 1-cyclobutyl-3-[4-(methylsulfanyl)phenyl]-1-propanone .

Molecular Structure Analysis

The InChI code for Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is 1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone has a molecular formula of C14H18OS .Aplicaciones Científicas De Investigación

Regioselective Synthesis Applications : Cyclobutyl ketones have been utilized in regioselective synthesis processes. For instance, Uchiyama et al. (1998) described the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, a process relevant to the cyclization and synthesis of complex organic compounds like quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998).

Ring Enlargement Reactions : T. Fujiwara and T. Takeda (1990) investigated the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, leading to the production of various 1,2-disubstituted 4-acyl-1-cyclohexenes. This study highlights the versatility of cyclobutyl ketones in generating new ring structures (Fujiwara & Takeda, 1990).

Beta-Scission Reaction of Arylcarbinyloxyl Radicals : Bietti et al. (2005) conducted a study on tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups, revealing insights into the beta-scission reactions. This research is significant for understanding the stability and reactivity of such radicals in organic synthesis (Bietti et al., 2005).

Synthesis and Antimicrobial Activity : Koca et al. (2005) focused on synthesizing cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones and examining their antimicrobial activity. This study demonstrates the potential biomedical applications of cyclobutyl ketones (Koca et al., 2005).

Cyclobutyl Phenyl Sulfoxide in Spiroannelation : Fitjer et al. (1995) explored the use of cyclobutyl phenyl sulfoxide for the spiroannelation of cyclopentanone. This research contributes to the field of cycloaddition reactions, important for creating complex organic molecules (Fitjer et al., 1995).

Cyclobutyl Bond Cleavage under PET Conditions : Pandey et al. (1994) studied the cleavage of cyclobutane ketyl radical under photoelectron transfer (PET) conditions, uncovering the substrate-specific nature of this reaction. This study adds to the knowledge of radical reactions and their applications in organic synthesis (Pandey et al., 1994).

Propiedades

IUPAC Name |

1-cyclobutyl-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEQGBDXXHBGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644407 |

Source

|

| Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | |

CAS RN |

898781-89-0 |

Source

|

| Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.